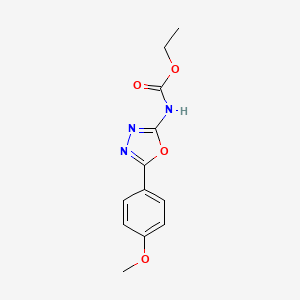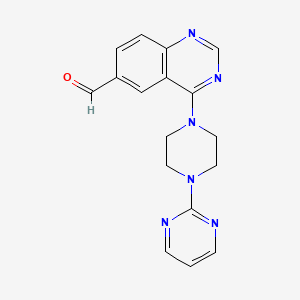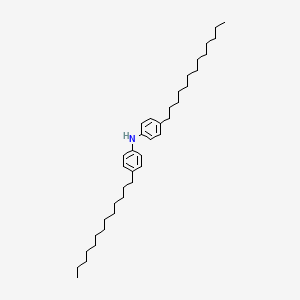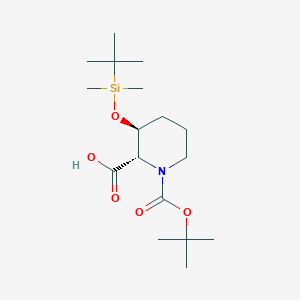
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid is a complex organic compound that features both a piperidine ring and protective groups such as tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS). These protective groups are commonly used in organic synthesis to protect functional groups from reacting under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Protective Groups: The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially if there are reducible functional groups present.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but may include acids, bases, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of protective groups on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications.
Industry
In the chemical industry, this compound may be used in the development of new materials or as a building block for other chemical products.
作用機序
The mechanism of action for (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid would depend on its specific application. Generally, the protective groups (Boc and TBDMS) prevent certain reactions from occurring, allowing for selective reactions at other sites on the molecule.
類似化合物との比較
Similar Compounds
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid: Similar structure but without the TBDMS group.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group instead of TBDMS.
Uniqueness
The presence of both Boc and TBDMS protective groups makes (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid unique, as it allows for selective deprotection and functionalization at different stages of synthesis.
特性
分子式 |
C17H33NO5Si |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(21)18-11-9-10-12(13(18)14(19)20)23-24(7,8)17(4,5)6/h12-13H,9-11H2,1-8H3,(H,19,20)/t12-,13-/m0/s1 |
InChIキー |
WYLYLPVDJDSVHN-STQMWFEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



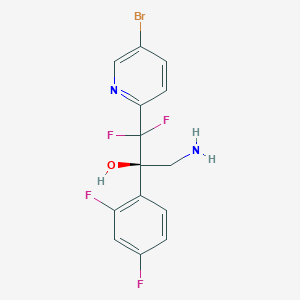
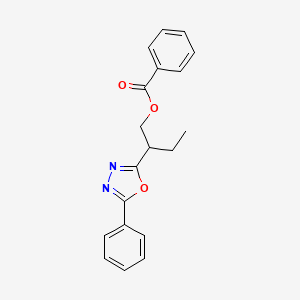
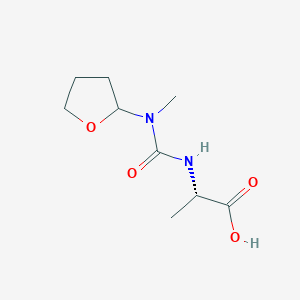
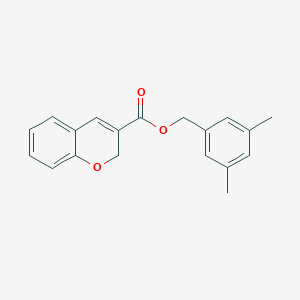
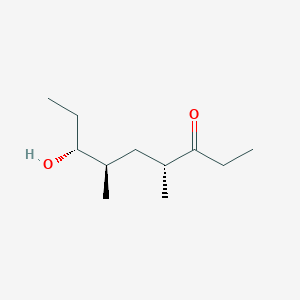

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
